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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical and clinical

pharmacokinetics (PK) and metabolism of Yimitasvir (also known as Emtasvir), a potent, orally

administered inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a

drug candidate is fundamental to its development. This document synthesizes available data to

offer a detailed perspective on Yimitasvir's disposition.

Pharmacokinetics
The pharmacokinetic profile of Yimitasvir has been characterized through studies in healthy

volunteers and patients with chronic HCV infection.[1] While specific in vivo data from

preclinical animal models is not extensively published, in vitro studies using components from

these models provide critical insights. The overall profile supports a convenient once-daily

dosing regimen.[3]

Absorption
Following oral administration in a fasted state, Yimitasvir is absorbed with a median time to

maximum plasma concentration (Tmax) of 3.5 to 4.0 hours.[1][3][4] The drug's exposure,

measured by the area under the concentration-time curve (AUC) and maximum concentration

(Cmax), increases proportionally with doses from 30 mg to 100 mg.[5] However, at doses
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above 100 mg and up to 600 mg, the increase in exposure is less than dose-proportional,

suggesting that absorption may become saturated at higher doses.[1][3][5]

The presence of food significantly impacts Yimitasvir's absorption. A high-fat meal delays

Tmax to between 5 and 12 hours and markedly reduces the extent of absorption.[1] This

results in an approximate 63% decrease in Cmax and a 50% decrease in AUC.[1]

Consequently, it is recommended that Yimitasvir be administered in a fasted state, at least two

hours before or after a meal.[6]

Distribution
Yimitasvir is moderately bound to human plasma proteins, with a binding percentage ranging

from 79.2% to 86.6%.[1] This binding is independent of the drug concentration across a range

of 100 to 2000 ng/mL.[1] A population pharmacokinetic model estimated the apparent central

volume of distribution to be 188 L, indicating distribution into tissues outside the bloodstream.

[1][6]

Metabolism
A pivotal finding from preclinical investigations is that Yimitasvir undergoes minimal to no

metabolism. In vitro studies using hepatic microsomes—the primary subcellular fraction for

studying drug metabolism—from a range of preclinical species (mice, rats, dogs, and monkeys)

as well as humans, detected no metabolism of the parent drug.[1][4][5] This lack of metabolic

breakdown is a key characteristic of its disposition profile.

Excretion
Consistent with its metabolic stability, the primary route of elimination for Yimitasvir is the fecal

excretion of the unchanged parent drug.[1][3][4] Renal clearance is a negligible pathway, with

less than 0.04% of the administered dose being recovered in the urine as the parent compound

over a seven-day period.[1][4][5] The terminal half-life (t½) of Yimitasvir is consistently

reported to be between 13.4 and 19.7 hours, which supports a once-daily dosing schedule.[1]

[4][5] Steady-state plasma concentrations are typically achieved by day 5 of daily dosing with

minimal drug accumulation.[1][3]
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The following tables summarize the key quantitative data regarding the pharmacokinetics and

metabolism of Yimitasvir.

Table 1: Summary of Yimitasvir Pharmacokinetic Parameters (in Humans)

Parameter Value Conditions / Notes Citation

Tmax (Time to

Cmax)
3.5 - 4.0 hours

Single oral dose,
fasted state

[1][3][5]

5 - 12 hours With a high-fat meal [1]

Terminal Half-life (t½) 13.4 - 19.7 hours
Geometric mean

across cohorts
[1][3][4]

Plasma Protein

Binding
79.2% - 86.6% Human plasma [1]

Apparent Oral

Clearance (CL/F)
13.8 L/h

Population PK model

estimate
[1][6]

Apparent Central

Volume of Distribution

(Vc/F)

188 L
Population PK model

estimate
[1][6]

Dose Proportionality
Proportional from 30-

100 mg
AUC and Cmax [3][5]

Less than proportional

>100 mg

Suggests saturated

absorption
[1][5]

Food Effect (High-Fat

Meal)

↓ Cmax by ~63%↓

AUC by ~50%

Compared to fasted

state
[1]

Primary Route of

Elimination
Fecal excretion

Unchanged parent

drug
[1][3][4]

Urinary Excretion < 0.04%
Unchanged parent

drug
[1][4][5]

| Accumulation Ratio | 1.32 - 1.34 | After multiple once-daily doses |[1][5] |
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Table 2: Summary of In Vitro Metabolism in Preclinical Models and Humans

Species System Finding Citation

Mouse
Hepatic
Microsomes

No metabolism
detected

[1][4]

Rat Hepatic Microsomes
No metabolism

detected
[1][4]

Dog Hepatic Microsomes
No metabolism

detected
[1][4]

Monkey Hepatic Microsomes
No metabolism

detected
[1][4]

| Human | Hepatic Microsomes | No metabolism detected |[1][4] |

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings.

Below are representative protocols for the key experiments cited.

Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the metabolic stability of Yimitasvir in liver microsomes from various

species.

Methodology:

Preparation: Pooled liver microsomes from mice, rats, dogs, monkeys, and humans are

sourced. A reaction mixture is prepared containing a phosphate buffer (pH 7.4), Yimitasvir
(at a specified concentration, e.g., 1 µM), and the liver microsomes (e.g., 0.5 mg/mL protein

concentration).

Incubation: The reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine

dinucleotide phosphate) to the mixture. A control incubation is run in parallel without NADPH

to account for non-enzymatic degradation.
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Time Points: The mixture is incubated at 37°C. Aliquots are removed at specific time points

(e.g., 0, 5, 15, 30, 60 minutes).

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold

organic solvent, such as acetonitrile, which also serves to precipitate the microsomal

proteins.

Sample Analysis: The samples are centrifuged to remove the precipitated protein. The

supernatant, containing the remaining Yimitasvir, is analyzed using a validated Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the

concentration of the parent drug.

Data Analysis: The percentage of Yimitasvir remaining at each time point is calculated

relative to the 0-minute time point. These data are used to determine the rate of metabolism

and the in vitro half-life. For Yimitasvir, the result was no significant decrease in the parent

drug concentration over the incubation period.[1][4]

Protocol 2: Human Pharmacokinetic Study (Single
Ascending Dose)
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending

doses of Yimitasvir in healthy subjects.

Methodology:

Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose design

is used.[3] Cohorts of healthy adult volunteers receive a single oral dose of Yimitasvir (e.g.,

30 mg, 100 mg, 200 mg, 400 mg) or a matching placebo.[3]

Dosing: Subjects fast overnight before receiving the dose in the morning. Dosing is

"ascended" to the next level only after the safety and tolerability of the preceding dose level

have been confirmed.

Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at

pre-defined time points: pre-dose and at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8,

12, 24, 48, 72, 96 hours).
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Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is

then stored frozen (e.g., at -80°C) until analysis.

Bioanalysis: Plasma concentrations of Yimitasvir are determined using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are

analyzed using non-compartmental methods to calculate key PK parameters, including

Cmax, Tmax, AUC, and t½.[3]

Mandatory Visualizations
The following diagrams illustrate key aspects of Yimitasvir's pharmacokinetic profile and the

experimental workflows used to characterize it.
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Caption: ADME pathway of Yimitasvir, highlighting its absorption, distribution, minimal

metabolism, and primary excretion route.
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Caption: Experimental workflow for the in vitro assessment of Yimitasvir's metabolic stability in

liver microsomes.
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Caption: Yimitasvir's interaction profile with the P-gp drug transporter and key CYP450

metabolic enzymes.

Drug Interaction Profile
Yimitasvir's potential for drug-drug interactions has been evaluated through in vitro systems.

Transporters: It is both a substrate and an inhibitor of the drug transporter P-glycoprotein (P-

gp).[1]

Cytochrome P450 (CYP) Enzymes: Yimitasvir is a weak inhibitor of CYP2C8.[1] It does not

inhibit other major CYP isoforms, including 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[1] There is

evidence to suggest it may be a weak inducer of CYP3A4.[1]

Conclusion
The preclinical and clinical data for Yimitasvir reveal a favorable pharmacokinetic profile for an

antiviral agent. Its key features include predictable absorption in a fasted state, a long terminal

half-life supporting once-daily administration, and, most notably, a lack of significant

metabolism across multiple species, including humans. Elimination occurs primarily through

fecal excretion of the unchanged drug. This metabolic stability minimizes the potential for

variability due to metabolic enzyme polymorphisms and reduces the likelihood of complex drug-

drug interactions involving metabolic pathways, though its role as a P-gp substrate and inhibitor

warrants consideration during co-administration with other drugs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10857898?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876056/
https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876056/
https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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